17-Aminogeldanamycin (17-AAG) is a synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus. [] It acts as a potent inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the proper folding and function of various client proteins. [, , , ] Inhibition of HSP90 by 17-AAG leads to the degradation of client proteins involved in cell signaling, cell cycle regulation, and apoptosis, making it a valuable tool in cancer research. [, , , ]
17-AAG exerts its biological effects primarily by inhibiting HSP90. [, , , ] HSP90 plays a crucial role in maintaining the stability and function of numerous client proteins involved in various cellular processes. [, , , ] By binding to the ATP-binding site of HSP90, 17-AAG prevents the chaperone from adopting its active conformation, leading to the ubiquitination and proteasomal degradation of client proteins. [, , , ] This disruption of client protein function ultimately results in cell cycle arrest, apoptosis induction, and inhibition of signaling pathways crucial for cancer cell survival and proliferation. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7